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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)methanol

Cat. No.: B591738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (5-
Aminopyridin-3-yl)methanol, a key building block in medicinal chemistry and materials

science. While comprehensive experimental spectra for this specific compound are not readily

available in the public domain, this document outlines the expected spectroscopic data based

on the analysis of its structural features and comparison with analogous compounds.

Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
IUPAC Name: (5-Aminopyridin-3-yl)methanol

Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemetanol

CAS Number: 443649-18-1

Molecular Formula: C₆H₈N₂O

Molecular Weight: 124.14 g/mol

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from NMR, IR, and MS

analyses of (5-Aminopyridin-3-yl)methanol. These values are predicted based on established

principles of spectroscopy and data from structurally similar aminopyridine derivatives.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.2 s 1H H-2 (Pyridine)

~7.8 - 8.0 s 1H H-6 (Pyridine)

~7.0 - 7.2 t 1H H-4 (Pyridine)

~5.0 - 5.5 br s 2H -NH₂

~4.5 - 4.7 s 2H -CH₂OH

~3.5 - 4.0 br s 1H -OH

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~150 - 155 C-5 (C-NH₂)

~140 - 145 C-2

~135 - 140 C-6

~130 - 135 C-3 (C-CH₂OH)

~120 - 125 C-4

~60 - 65 -CH₂OH

Solvent: DMSO-d₆

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3200 Strong, Broad
O-H stretch (alcohol), N-H

stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong
C=C/C=N stretch (pyridine

ring), N-H bend

1480 - 1400 Medium C-C stretch (aromatic)

1300 - 1200 Medium C-N stretch (aromatic amine)

1050 - 1000 Strong C-O stretch (primary alcohol)

Sample Preparation: KBr pellet or ATR

Table 4: Expected Mass Spectrometry Data
m/z Ion

124 [M]⁺ (Molecular Ion)

125 [M+H]⁺ (Protonated Molecule)

107 [M-NH₃]⁺

93 [M-CH₂OH]⁺

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the

molecule.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of (5-Aminopyridin-3-yl)methanol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or residual solvent

peak).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid (5-Aminopyridin-3-yl)methanol sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)

analyzer, with an appropriate ion source (e.g., ESI or EI).

Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of (5-Aminopyridin-3-yl)methanol (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture

compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion

mode).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

300).

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Set according to instrument specifications.
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Drying Gas Temperature: 200-350 °C.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Identify any significant fragment ions and propose fragmentation pathways.

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the

elemental composition.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel chemical entity like (5-Aminopyridin-3-yl)methanol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (5-Aminopyridin-3-yl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591738#spectroscopic-data-of-5-aminopyridin-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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